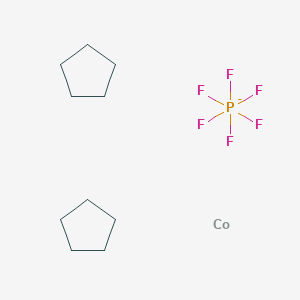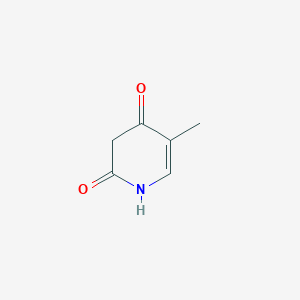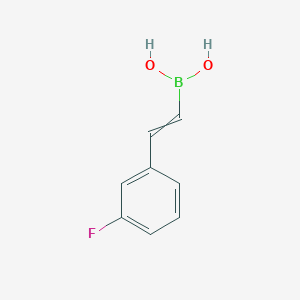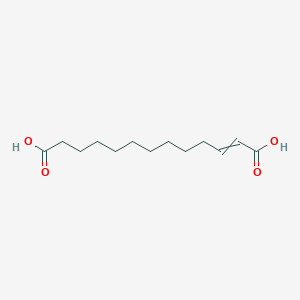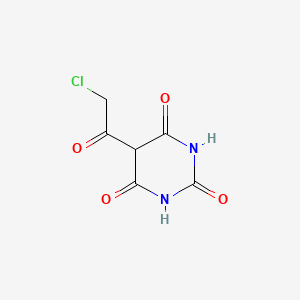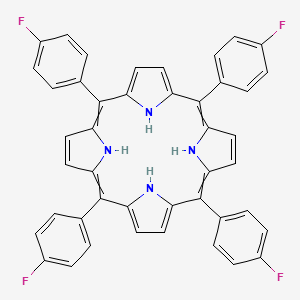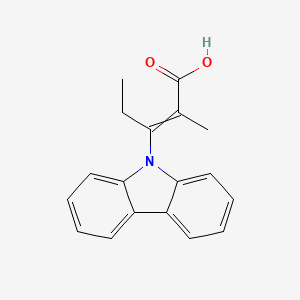
3-(Carbazol-9-yl)-2-methylpent-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Carbazol-9-yl)-2-methylpent-2-enoic acid is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile functionalization, excellent photochemical and thermal stability, and good hole-transport ability . These properties make them suitable for a wide range of applications in fields such as optoelectronics, photovoltaics, and biosensors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of boron trifluoride diethyl ether as a catalyst in the presence of ethyl ether . The reaction conditions often include heating and stirring under an inert atmosphere to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of carbazole derivatives, including 3-(Carbazol-9-yl)-2-methylpent-2-enoic acid, often involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Carbazol-9-yl)-2-methylpent-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-based quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include carbazole-based quinones, hydro derivatives, and various substituted carbazole compounds .
Applications De Recherche Scientifique
3-(Carbazol-9-yl)-2-methylpent-2-enoic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(Carbazol-9-yl)-2-methylpent-2-enoic acid involves its interaction with molecular targets and pathways related to its photochemical and electrochemical properties. The compound can act as a hole-transport material in optoelectronic devices, facilitating the movement of charge carriers . Additionally, its ability to generate reactive oxygen species upon photoexcitation makes it useful in photodynamic therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polycarbazole: A polymeric form of carbazole with similar optoelectronic properties.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: A carbazole derivative used as a photocatalyst.
Carbazole-based quinones: Compounds formed through the oxidation of carbazole derivatives.
Uniqueness
3-(Carbazol-9-yl)-2-methylpent-2-enoic acid is unique due to its specific structural features, which combine the carbazole moiety with a 2-methylpent-2-enoic acid group. This unique structure imparts distinct photochemical and electrochemical properties, making it suitable for specialized applications in optoelectronics and photodynamic therapy .
Propriétés
Formule moléculaire |
C18H17NO2 |
|---|---|
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
3-carbazol-9-yl-2-methylpent-2-enoic acid |
InChI |
InChI=1S/C18H17NO2/c1-3-15(12(2)18(20)21)19-16-10-6-4-8-13(16)14-9-5-7-11-17(14)19/h4-11H,3H2,1-2H3,(H,20,21) |
Clé InChI |
CTNQFUYVGYDOJM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C)C(=O)O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



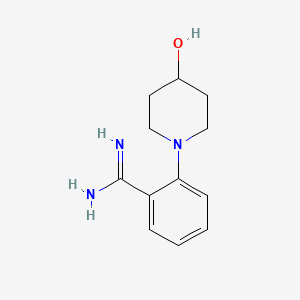
![[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12442452.png)
